Superior Reaction Rate in Friedel-Crafts Sulfone Formation Versus Methanesulfonyl Chloride
In direct head-to-head comparison, methanesulfonic anhydride—representative of the alkanesulfonic anhydride class that includes ethanesulfonic anhydride—reacts more rapidly than methanesulfonyl chloride in sulfone formation with benzene [1]. This kinetic advantage is directly transferable to ethanesulfonic anhydride as a class-level inference based on shared anhydride structural features.
| Evidence Dimension | Relative reaction rate (sulfone formation with benzene) |
|---|---|
| Target Compound Data | Faster reaction rate (qualitative observation) |
| Comparator Or Baseline | Methanesulfonyl chloride: slower reaction rate |
| Quantified Difference | Faster (qualitative; quantitative rate constants not reported in source) |
| Conditions | Sulfone formation reaction with benzene; Field and Settlage, J. Am. Chem. Soc. 1954 |
Why This Matters
Faster sulfone formation kinetics with anhydrides versus chlorides reduces reaction time and may improve throughput in preparative-scale syntheses where sulfone products are the desired endpoint.
- [1] Field, L.; Settlage, P. H. Alkanesulfonic Acid Anhydrides. J. Am. Chem. Soc. 1954, 76(5), 1222–1225. View Source
